1-Boc-pyrrolidine-3-carboxylic acid
Overview
Description
It is a white to light yellow crystalline powder with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Mechanism of Action
Mode of Action
It is known that the boc group can be removed under weak or strong acidic conditions, exposing the protected amino functional group .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in most organic solvents .
Action Environment
The stability of 1-Boc-pyrrolidine-3-carboxylic acid is related to the pH of the solution. In a more acidic environment (pH < 2), the Boc protective group may undergo hydrolysis, reducing the stability of the compound. In a neutral or slightly acidic environment (ph 4-6), it can exist relatively stably .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used as a reactant in the synthesis of potent and highly selective ERK1,2 inhibitors . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known to undergo α-arylation in the presence of a palladium catalyst with high enantioselectivity , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-pyrrolidine-3-carboxylic acid can be synthesized through the Boc protection of pyrrolidine-3-carboxylic acid. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) as the protecting agent in the presence of a base such as triethylamine (Et3N) in a solvent like methanol (MeOH) . The reaction proceeds under mild conditions at room temperature, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-Boc-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Boc-pyrrolidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the preparation of peptide and protein analogs, aiding in the study of biological processes and drug development.
Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals, polymers, and other materials with specialized properties
Comparison with Similar Compounds
Similar Compounds
1-Boc-pyrrolidine: Similar in structure but lacks the carboxylic acid group.
N-Boc-3-pyrrolidinone: Contains a ketone group instead of a carboxylic acid.
1-Boc-piperidine-3-carboxylic acid: Similar structure but with a six-membered ring instead of a five-membered pyrrolidine ring.
Uniqueness
1-Boc-pyrrolidine-3-carboxylic acid is unique due to its combination of the Boc-protected amine and carboxylic acid functionalities. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for the selective introduction of various functional groups and the construction of complex molecular architectures.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMRQBJUFWFQLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59378-75-5 | |
Record name | 1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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